1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
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Overview
Description
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .
Synthesis Analysis
Imidazole derivatives can be synthesized using various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition .Molecular Structure Analysis
The molecular structure of imidazole derivatives, including the compound , typically involves a five-membered ring with two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions . They can also be involved in multicomponent reactions with vinyl azides, aromatic aldehydes, and aromatic amines .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties and can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .Scientific Research Applications
- Imidazolium bromide derivatives have been investigated for their ability to inhibit corrosion of carbon steel in acidic environments. For instance, compounds like 1-hexyl-1-methyl-1H-imidazol-1-ium bromide and 1-dodecyl-1-methyl-1H-imidazol-1-ium bromide were studied. These compounds showed promise in protecting metal surfaces from corrosion .
- Researchers have synthesized imidazole-containing compounds with antioxidant properties. For example, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives demonstrated good scavenging potential comparable to ascorbic acid. These compounds could be explored further for their therapeutic applications .
Corrosion Inhibition
Antioxidant Potential
Future Directions
properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N2O.BrH/c1-2-23-18-12-10-17(11-13-18)22-19(16-7-4-3-5-8-16)15-21-14-6-9-20(21)22;/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEOZBAAJGCZPT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=[N+](CCC3)C=C2C4=CC=CC=C4.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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